molecular formula C18H19F3N4O3 B12954532 2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

Cat. No.: B12954532
M. Wt: 396.4 g/mol
InChI Key: LYCQFOSRTJUNDG-UHFFFAOYSA-N
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Description

2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of pyrrole and imidazo[1,5-a]pyrazine rings

Preparation Methods

The synthesis of 2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one typically involves multistep reactions. One common method includes the cyclization of pyrrole derivatives with imidazo[1,5-a]pyrazine precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrrole and imidazo[1,5-a]pyrazine derivatives. These compounds share some chemical properties but may differ in their biological activities and applications. For example, pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties . The unique combination of rings in 2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C18H19F3N4O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H18N4O.C2HF3O2/c21-16-19-9-6-17-11-15(19)12-20(16)14-5-3-4-13(10-14)18-7-1-2-8-18;3-2(4,5)1(6)7/h1-5,7-8,10,15,17H,6,9,11-12H2;(H,6,7)

InChI Key

LYCQFOSRTJUNDG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

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